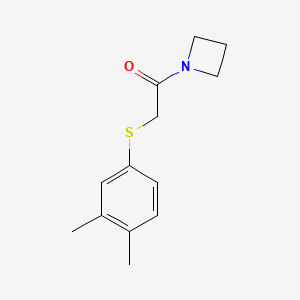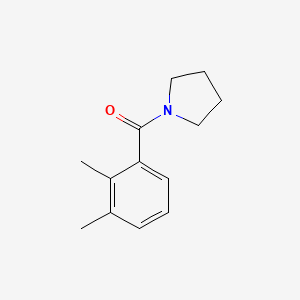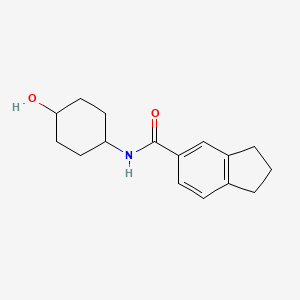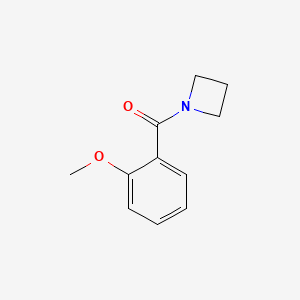![molecular formula C16H16N2O2 B7474396 N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7474396.png)
N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide, also known as Mocetinostat, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. Mocetinostat has shown potential as a therapeutic agent in various diseases, including cancer and neurological disorders.
作用机制
N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide inhibits HDACs by binding to the active site of the enzyme and preventing the removal of acetyl groups from histone proteins. This leads to an increase in histone acetylation, which results in chromatin relaxation and transcriptional activation of genes that are normally silenced in cancer cells. N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide also affects non-histone proteins, such as transcription factors and signaling molecules, leading to its anti-cancer effects.
Biochemical and Physiological Effects:
N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide has been shown to induce changes in gene expression and protein levels in cancer cells. It alters the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage response. N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide also affects the expression of genes involved in immune response and angiogenesis, making it a potential immunomodulatory and anti-angiogenic agent.
实验室实验的优点和局限性
N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide has several advantages for lab experiments, including its specificity for HDACs and its ability to induce changes in gene expression and protein levels. However, it also has limitations, such as its potential toxicity and off-target effects. Careful dosage and administration are required to minimize toxicity and ensure specificity.
未来方向
There are several future directions for research on N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide. One area of interest is its potential as a combination therapy with other chemotherapeutic agents. Another area is its potential as an immunomodulatory and anti-angiogenic agent. Further studies are needed to elucidate its mechanism of action and identify biomarkers for patient selection and response prediction. Additionally, studies on its potential in neurological disorders, such as Alzheimer's disease, are warranted.
合成方法
N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide can be synthesized through a multistep process involving the condensation of 1,2-dihydroacenaphthylene-5-carboxylic acid with N-methylglycine methyl ester to form the corresponding amide. This intermediate is then reacted with methylamine and acetic anhydride to yield N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide.
科学研究应用
N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancers. N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide works by inducing apoptosis, cell cycle arrest, and differentiation in cancer cells. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising combination therapy.
属性
IUPAC Name |
N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17-14(19)9-18-16(20)13-8-7-11-6-5-10-3-2-4-12(13)15(10)11/h2-4,7-8H,5-6,9H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBFAGKXYKNGMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC(=O)C1=CC=C2CCC3=C2C1=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide](/img/structure/B7474317.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7474318.png)



![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B7474337.png)







